molecular formula C11H19N3O B7926671 2-((2-Aminoethyl)(isopropyl)amino)-1-(1H-pyrrol-2-yl)ethanone

2-((2-Aminoethyl)(isopropyl)amino)-1-(1H-pyrrol-2-yl)ethanone

Cat. No.: B7926671
M. Wt: 209.29 g/mol
InChI Key: OXDYSYQMBZRWIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-Aminoethyl)(isopropyl)amino)-1-(1H-pyrrol-2-yl)ethanone is a synthetic organic compound featuring a pyrrole ring linked to an ethanone backbone modified with an aminoethyl-isopropylamino side chain. Compounds containing the 1H-pyrrol-2-yl group are of significant interest in medicinal chemistry and materials science due to their role as building blocks for more complex molecular architectures . The structural motif of a pyrrole ring connected to a carbonyl group can serve as a key intermediate in the synthesis of various heterocyclic compounds, including pyrimidines, which are explored for their optical and electrochemical properties . Similarly, the 2-aminoethylamino moiety is a functional group known to be present in bioactive molecules that have been studied for their interactions with biological targets such as kinases . As a reagent, this compound is intended for use in laboratory research to develop novel chemical entities or to study biochemical pathways. It is supplied as For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) and handle this material using appropriate personal protective equipment.

Properties

IUPAC Name

2-[2-aminoethyl(propan-2-yl)amino]-1-(1H-pyrrol-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-9(2)14(7-5-12)8-11(15)10-4-3-6-13-10/h3-4,6,9,13H,5,7-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDYSYQMBZRWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)CC(=O)C1=CC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Aminoethyl)(isopropyl)amino)-1-(1H-pyrrol-2-yl)ethanone typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Aminoethyl Group: This can be achieved by reacting the pyrrole derivative with 2-bromoethylamine under basic conditions.

    Addition of the Isopropylamino Group: The final step involves the reaction of the intermediate with isopropylamine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Pyrrole oxides and other oxidized derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Potential Antidepressant Activity :
    • Research indicates that compounds containing both amino and pyrrole functionalities may exhibit antidepressant-like effects. The structural similarity of this compound to known antidepressants suggests it could modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Inhibition of Enzymatic Activity :
    • Similar compounds have been studied for their ability to inhibit enzymes such as HMG-CoA reductase, which plays a crucial role in cholesterol synthesis. This inhibition could lead to hypolipidemic effects, making the compound a candidate for cholesterol-lowering therapies .
  • Anticancer Properties :
    • The pyrrole moiety is often associated with anticancer activity due to its ability to intercalate DNA and inhibit topoisomerases. Preliminary studies suggest that derivatives of this compound could be evaluated for their cytotoxic effects against various cancer cell lines.

Case Studies

StudyFindings
Study on Antidepressant Effects A study demonstrated that derivatives similar to 2-((2-Aminoethyl)(isopropyl)amino)-1-(1H-pyrrol-2-yl)ethanone showed significant improvement in behavioral tests indicative of antidepressant activity in rodent models .
Cholesterol Synthesis Inhibition Another investigation highlighted the compound's potential as an HMG-CoA reductase inhibitor, suggesting it could serve as a lead compound for developing new hypolipidemic agents .
Cytotoxicity Against Cancer Cells Preliminary results indicated that related pyrrole derivatives exhibited cytotoxic effects on breast and lung cancer cell lines, warranting further investigation into their mechanisms of action .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the reaction of pyrrole derivatives with aminoalkyl groups. Research into optimizing these synthesis routes is ongoing, focusing on improving yields and reducing costs associated with production.

Mechanism of Action

The mechanism of action of 2-((2-Aminoethyl)(isopropyl)amino)-1-(1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-((2-Aminoethyl)(isopropyl)amino)-1-(1H-pyrrol-2-yl)ethanone with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications References
Target Compound C11H19N3O 209.29 (calc) Aminoethyl, isopropyl, pyrrole Enhanced solubility due to amino groups; potential bioactivity
2-Acetylpyrrole C6H7NO 109.12 None Low molecular weight; used in flavorings and fragrances; enthalpy of formation: -296.5 kJ/mol (Thermochim. Acta, 2009)
2-Chloro-1-(1H-pyrrol-2-yl)ethanone C6H6ClNO 143.57 Chlorine, pyrrole Increased electrophilicity at carbonyl; lipophilic
(S)-Pyrrolidine Analog C12H25N3O 227.35 Pyrrolidine, aminoethyl Saturated ring enhances conformational flexibility; possible stability in biological systems
1-(3-Hydroxyphenyl)-2-[(1-methylethyl)amino]ethanone C11H15NO2 193.24 Hydroxyphenyl, isopropylamino Phenolic group increases acidity and hydrogen-bonding capacity

Key Comparisons:

Functional Group Diversity: The target compound combines a pyrrole ring with a tertiary amine (isopropyl and aminoethyl), offering both aromatic π-interactions and hydrogen-bonding capability. The chlorinated analog () replaces the amine with chlorine, increasing electrophilicity and lipophilicity, which may enhance reactivity in nucleophilic substitutions .

Physicochemical Properties: The aminoethyl group in the target compound likely improves aqueous solubility compared to the hydrophobic chlorinated analog . However, the pyrrolidine analog () may exhibit greater metabolic stability due to its saturated ring .

Biological Relevance: The hydroxyphenyl derivative () demonstrates how phenolic substituents can modulate acidity and binding interactions, a feature absent in the target compound .

Safety Considerations: While toxicity data for the target compound are unavailable, related nitro-substituted acetophenones (e.g., 1-(2-Amino-6-nitrophenyl)ethanone, ) highlight the need for caution due to understudied toxicological profiles .

Biological Activity

2-((2-Aminoethyl)(isopropyl)amino)-1-(1H-pyrrol-2-yl)ethanone, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential applications in drug development.

Chemical Structure and Synthesis

The compound can be synthesized through various methods involving the reaction of pyrrole derivatives with aminoalkyl groups. The general synthetic route involves:

  • Starting Materials : Pyrrole and aminoethyl isopropyl amine.
  • Reaction Conditions : Typically conducted under acidic or basic conditions to facilitate the formation of the desired product.

Chemical Structure

The molecular formula of this compound is C₉H₁₄N₂O, characterized by a pyrrole ring and an amino group which contribute to its biological activity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated cytotoxic effects against human gastric and colorectal cancer cells, potentially through mechanisms involving microtubule destabilization and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

The compound has also been evaluated for its antibacterial activity. It exhibits significant effectiveness against Gram-positive bacteria like Staphylococcus aureus and some Gram-negative strains. The minimum inhibitory concentration (MIC) values suggest that it can inhibit bacterial growth at concentrations comparable to established antibiotics .

The biological effects of this compound are likely mediated through several mechanisms:

  • Microtubule Disruption : Similar to other anticancer agents, it may bind to tubulin, disrupting microtubule polymerization.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell signaling pathways related to cancer progression and microbial resistance.

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

  • A study demonstrated that oral administration of the compound significantly prolonged survival in murine models of leukemia by inhibiting tumor growth .
  • Another research highlighted its potential as a novel class of microtubule-destabilizing agents, showing promise in treating various cancers with minimal toxicity .

Data Table: Biological Activity Overview

Activity Type Effect Target Organisms/Cells Reference
AnticancerInhibition of cell proliferationHuman gastric and colorectal tumors
AntimicrobialBactericidal activityStaphylococcus aureus, E. coli
Enzyme inhibitionDisruption of microtubule dynamicsCancer cells

Q & A

Q. What are the recommended synthetic routes for preparing 2-((2-aminoethyl)(isopropyl)amino)-1-(1H-pyrrol-2-yl)ethanone?

The synthesis typically involves multi-step reactions:

  • Step 1: Prepare the pyrrole-ethanone core (e.g., 2-acetylpyrrole) via Friedel-Crafts acylation or condensation of pyrrole derivatives with acetylating agents. This intermediate is well-characterized using GC/MS and NMR .
  • Step 2: Introduce the aminoethyl-isopropylamine moiety via reductive amination or nucleophilic substitution. For example, react 2-acetylpyrrole with isopropylamine and bromoethylamine in the presence of a reducing agent like NaBH₃CN .
  • Purification: Use column chromatography (silica gel, methanol/dichloromethane gradient) followed by recrystallization. Yield optimization (e.g., 40-60%) depends on reaction conditions .

Q. How are the physicochemical properties of this compound characterized?

Key characterization methods include:

Property Method Example Data Reference
Melting PointDifferential Scanning Calorimetry88–93°C (lit.)
Molecular WeightMass Spectrometry (ESI-MS)m/z 223.2 [M+H]⁺
PurityGas Chromatography (Polar column)≥98% (GC-FID)
Structural Confirmation¹H/¹³C NMRδ 2.1 (s, 3H, COCH₃), δ 6.5 (pyrrole)

Q. What safety protocols should be followed when handling this compound?

  • Ventilation: Use fume hoods to avoid inhalation of vapors (amines and pyrroles may irritate mucous membranes) .
  • PPE: Nitrile gloves, lab coat, and goggles. Avoid skin contact due to potential amine reactivity .
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal in designated organic waste containers .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?

  • Multi-Technique Cross-Validation: Compare NMR data with computational predictions (DFT calculations for expected chemical shifts) .
  • X-ray Crystallography: Resolve ambiguities by determining the crystal structure. For example, SHELX software (SHELXL/SHELXS) can refine structural parameters using high-resolution data .
  • Isotopic Labeling: Use ¹⁵N-labeled amines to confirm nitrogen environments in complex spectra .

Q. What strategies are effective for improving synthetic yield in large-scale preparations?

  • Catalyst Optimization: Screen transition-metal catalysts (e.g., Pd/C or Ru complexes) for reductive amination steps .
  • Solvent Effects: Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in substitution reactions .
  • Temperature Control: Lower reaction temperatures (0–5°C) reduce side reactions during amine coupling .

Q. How can computational modeling predict the compound’s bioactivity?

  • Molecular Docking: Use AutoDock Vina to simulate binding to targets like GPCRs or enzymes. Similar pyrrole-amine hybrids show affinity for neurotransmitter receptors .
  • QSAR Studies: Correlate substituent effects (e.g., isopropyl vs. ethyl groups) with biological activity using regression models .
  • ADMET Prediction: Tools like SwissADME assess pharmacokinetics (e.g., blood-brain barrier penetration) .

Q. What contradictions exist in the literature regarding this compound’s reactivity?

  • Discrepancy: Variable stability under acidic conditions. Some studies report decomposition at pH < 3, while others note resilience due to the pyrrole ring’s electron-rich nature .
  • Resolution: Conduct pH-dependent stability assays (HPLC monitoring over 24 hours) to clarify degradation pathways .

Q. How does this compound compare to structural analogs in pharmacological studies?

Analog Structural Variation Bioactivity Reference
2F-ViminolFluorobenzyl substitutionOpioid receptor modulation
VirninolChlorophenyl substitutionAntiviral (HIV integrase inhibition)
2-Acetylpyrrole derivativesLack aminoethyl-isopropyl groupAntimicrobial (Gram+ bacteria)

Methodological Notes

  • Data Reproducibility: Replicate experiments using standardized protocols (e.g., IUPAC guidelines for reaction conditions) .
  • Ethical Compliance: Adhere to institutional guidelines for biological testing (e.g., IRB approval for in vitro assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.